molecular formula C9H16 B165639 3-Nonyne CAS No. 20184-89-8

3-Nonyne

Cat. No.: B165639
CAS No.: 20184-89-8
M. Wt: 124.22 g/mol
InChI Key: SRRDSRCWRHKEKU-UHFFFAOYSA-N
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Description

3-Nonyne is an organic compound that belongs to the class of alkynes, which are hydrocarbons characterized by the presence of a carbon-carbon triple bond. The molecular formula for this compound is C₉H₁₆, indicating that it contains nine carbon atoms and sixteen hydrogen atoms. This compound is a colorless liquid at room temperature and has a characteristic sharp or pungent smell, typical of many alkynes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonyne is typically carried out in a laboratory setting using organic chemistry methods. One common approach involves the dehydrohalogenation of a 1,2-dihaloalkane. In this process, a 1,2-dihaloalkane is reacted with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne through the elimination of a hydrogen halide (HX), resulting in the formation of a triple bond between two carbon atoms .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of alkyne synthesis can be applied. Industrial production may involve large-scale dehydrohalogenation reactions or other catalytic processes designed to efficiently produce alkynes.

Chemical Reactions Analysis

3-Nonyne, like other alkynes, is highly reactive due to the presence of the carbon-carbon triple bond. This bond is relatively unstable and rich in electrons, making it a prime target for electrophilic reactions. Some common types of reactions that this compound undergoes include:

Hydrogenation:

    Reagents and Conditions: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

    Major Products: The addition of hydrogen converts the triple bond into a single bond, forming nonane.

Halogenation:

    Reagents and Conditions: Halogens such as chlorine (Cl₂) or bromine (Br₂) in an inert solvent.

    Major Products: The addition of halogens across the triple bond forms dihaloalkanes.

Hydration:

Scientific Research Applications

3-Nonyne has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry:

    Building Block: this compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology:

    Bioconjugation: Alkynes like this compound are used in bioconjugation techniques, such as click chemistry, to label biomolecules for imaging and diagnostic purposes.

Medicine:

    Drug Development: The reactivity of this compound makes it useful in the development of novel therapeutic agents and drug delivery systems.

Industry:

Mechanism of Action

The mechanism of action of 3-Nonyne is primarily based on its ability to participate in electrophilic addition reactions due to the electron-rich nature of the carbon-carbon triple bond. This reactivity allows this compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

3-Nonyne can be compared with other alkynes, such as:

    1-Nonyne (C₉H₁₆): Similar in structure but with the triple bond at the first carbon position.

    2-Nonyne (C₉H₁₆): Similar in structure but with the triple bond at the second carbon position.

    1-Octyne (C₈H₁₄): An alkyne with one fewer carbon atom.

    1-Decyne (C₁₀H₁₈): An alkyne with one additional carbon atom.

The uniqueness of this compound lies in the specific position of the triple bond, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

non-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRDSRCWRHKEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174014
Record name 3-Nonyne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [TCI America MSDS]
Record name 3-Nonyne
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CAS No.

20184-89-8
Record name 3-Nonyne
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Record name 3-Nonyne
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Record name 3-Nonyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the connection between 3-nonyne and the aroma of food?

A1: Research indicates that this compound contributes to the unique aroma profile of certain foods. For instance, it has been identified as a volatile compound in longan seeds []. Furthermore, in a study focusing on oysters, this compound was linked to a "cucumber, marine odor" and was found to be particularly characteristic of oysters fed a diet of Tahitian isochrysis microalgae []. This suggests that the presence of this compound in food can be influenced by dietary factors.

Q2: Is there a known application for this compound in insect research?

A2: Yes, this compound has been utilized in the synthesis of insect pheromones. Specifically, it serves as a key precursor in the production of cis-15-henicosen-11-one, identified as the pheromone of the Douglas fir tussock moth []. This application highlights the potential of this compound in pest management strategies.

Q3: Has this compound been investigated for any pharmacological activity?

A3: While limited, there is early research exploring the pharmacological effects of this compound. A study conducted in 1950 examined a series of acetylenic carbinols, including this compound-2-ol []. Interestingly, in contrast to the hypnotic effects often observed with this class of compounds, this compound-2-ol exhibited stimulating properties. This finding suggests potential avenues for further investigation into the pharmacological applications of this compound derivatives.

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